ethyl N-[(4-fluorophenyl)sulfonyl]glycinate
Overview
Description
Ethyl N-[(4-fluorophenyl)sulfonyl]glycinate is a chemical compound with the molecular formula C10H12FNO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of ethyl N-[(4-fluorophenyl)sulfonyl]glycinate is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a glycinate group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Chemical Synthesis and Reactions
- Sulfonyl-transfer Reagent in Base-Catalyzed Reactions : Ethyl glyoxylate N-tosylhydrazone is an effective sulfonyl anion surrogate in DBU-catalyzed conjugate addition reactions with enones and enals, providing direct access to functionalized sulfones through a sulfa-Michael reaction (Fernández et al., 2014).
Chromatography 2. Use in Micellar Electrokinetic Capillary Chromatography : A fluorosurfactant, the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, was studied for possible application in micellar electrokinetic capillary chromatography (MEKC), showing increased efficiency and selectivity differences compared to traditional surfactants (de Ridder et al., 2001).
Electrochemistry 3. Electrochemical Polymerization : The electrochemical oxidation of related compounds has been used for the synthesis of electroactive polymers, which were characterized by slower ion insertion kinetics and demonstrated similar doping processes in both ionic liquid and acetonitrile-based electrolyte (Naudin et al., 2002).
Organic Chemistry 4. Synthesis of Protected Glycosyl Donor : The related compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed and synthesized for protection of hydroxyl groups in carbohydrate chemistry. It was shown to be stable under acidic conditions and cleavable under mild basic conditions (Spjut et al., 2010).
Materials Science 5. Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, providing a method for precise control of cation functionality (Kim et al., 2011).
Fluorescent Molecular Probes 6. Development of Fluorescent Solvatochromic Dyes : Compounds embodying sulfonyl groups at specific positions have been prepared as fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence and potential for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Mechanism of Action
Target of Action
It’s worth noting that sulfone compounds are often used in the pharmaceutical industry due to their ability to bind to various biological targets .
Mode of Action
Sulfone compounds are known to interact with their targets through various mechanisms, including covalent bonding and reversible reactions .
Biochemical Pathways
Sulfone compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura (sm) cross-coupling .
Result of Action
Sulfone compounds are often used for their potent inhibitory effects on various enzymes .
properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-2-16-10(13)7-12-17(14,15)9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYANFYCSCQGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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